Ximelagatran -

Ximelagatran

Catalog Number: EVT-7959027
CAS Number:
Molecular Formula: C24H35N5O5
Molecular Weight: 473.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ximelagatran is an orally administered direct thrombin inhibitor that was developed for the treatment and prevention of thromboembolic disorders, including venous thromboembolism and stroke prevention in patients with atrial fibrillation. It is a prodrug that is converted into its active form, melagatran, in the body. This compound was designed to provide an alternative to traditional anticoagulants such as warfarin and low-molecular-weight heparins, offering the potential for more predictable pharmacokinetics and fewer dietary restrictions.

Classification

Ximelagatran belongs to the class of anticoagulants known as direct thrombin inhibitors. These agents work by directly inhibiting the action of thrombin, a key enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin, thus preventing clot formation.

Synthesis Analysis

Methods

The synthesis of ximelagatran involves several key steps, primarily focusing on the conversion of precursor compounds into the final product through a series of chemical reactions.

  1. Starting Materials: The synthesis typically begins with simple organic compounds that undergo functional group transformations.
  2. Key Reactions: A notable method includes a photochemical [2 + 2] cycloaddition strategy to form essential intermediates . Additionally, hydrogen isotope exchange techniques have been employed to incorporate tritium into the structure for pharmacokinetic studies .
  3. Final Steps: The final product is obtained through deprotection and purification steps, often employing high-performance liquid chromatography for analysis and isolation of the desired compound .

Technical Details

The synthesis process is characterized by careful control of reaction conditions to ensure high yields and purity of ximelagatran. The use of catalysts such as Crabtree's catalyst has been reported to facilitate specific reactions within the synthetic pathway .

Molecular Structure Analysis

Structure

Ximelagatran's molecular structure can be described by its chemical formula, which is C19_{19}H22_{22}N4_{4}O3_{3}. The compound features a complex arrangement that includes an amidine moiety and a unique azetidine ring.

Data

The structural analysis reveals that ximelagatran is a lipophilic compound with significant binding affinity for thrombin. Its structural characteristics contribute to its pharmacological profile as a direct thrombin inhibitor.

Chemical Reactions Analysis

Reactions

Ximelagatran undergoes hydrolysis in vivo to produce melagatran, which is the active form responsible for its anticoagulant effects. This conversion is crucial for its therapeutic activity.

Technical Details

The hydrolytic reaction involves enzymatic processes that cleave ximelagatran at specific sites, resulting in the formation of melagatran and other metabolites. Understanding these reactions is essential for predicting pharmacokinetic behavior and potential drug interactions.

Mechanism of Action

Process

The mechanism by which ximelagatran exerts its anticoagulant effects involves direct inhibition of thrombin activity. By binding to the active site of thrombin, ximelagatran prevents thrombin from converting fibrinogen into fibrin, thereby inhibiting clot formation.

Data

Studies have shown that ximelagatran has a rapid onset of action and maintains effective anticoagulation levels with predictable pharmacokinetics, making it suitable for various clinical applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ximelagatran typically appears as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in water and organic solvents.
  • Stability: The compound is stable under standard laboratory conditions but sensitive to light and moisture.

Chemical Properties

  • Molecular Weight: Approximately 342.4 g/mol.
  • pKa: The pKa values relevant to its functional groups influence its ionization state at physiological pH.
  • Log P: Its lipophilicity (Log P) indicates favorable absorption characteristics.
Applications

Ximelagatran was primarily studied for its use in preventing and treating thromboembolic conditions such as:

  • Venous Thromboembolism: Effective in both treatment and prophylaxis.
  • Atrial Fibrillation: Used to reduce stroke risk.
  • Post-Surgical Prophylaxis: Particularly after orthopedic procedures.

Despite its initial promise, concerns regarding liver toxicity led to reduced clinical use and eventual market withdrawal in many countries . Further research continues into safer alternatives within the class of direct thrombin inhibitors.

Mechanisms of Thrombin Inhibition by Ximelagatran

Structural Basis of Direct Thrombin Binding and Inhibition

Ximelagatran's active metabolite, melagatran, is a low-molecular-weight synthetic peptide (molecular mass: 429 g/mol) that binds directly to thrombin's catalytic site. Its chemical structure includes a benzamidine group (pKa 11.5) that mimics the transition state of fibrinogen's A-α chain cleavage site, enabling precise molecular recognition. The molecule contains three key functional domains:

  • A strongly basic amidine group (positively charged at physiological pH)
  • A carboxylic acid group (pKa 2.0, negatively charged)
  • A secondary amine group (pKa 7.0, partially protonated) [6] [9]

This configuration allows melagatran to form reversible, competitive bonds with thrombin's S1 specificity pocket (via the amidine group) and S2/S3 hydrophobic pockets (via the cyclohexyl moiety). Unlike heparin-based inhibitors, melagatran's binding is independent of co-factors like antithrombin III and targets both exosite 1 (fibrin recognition site) and the catalytic cleft. The compact structure (C24H35N5O5) facilitates unhindered access to fibrin-bound thrombin, overcoming steric limitations of indirect inhibitors [1] [4] [10].

Table 1: Molecular Interactions Between Melagatran and Thrombin

Thrombin Binding SiteMelagatran Functional GroupInteraction TypeInhibition Consequence
S1 specificity pocketBenzamidine groupIonic bondingBlocks substrate access to catalytic triad
Hydrophobic S2 pocketCyclohexyl ringVan der Waals forcesPrevents fibrinogen docking
Catalytic serine (active site)Carboxylate groupHydrogen bondingCompetitive inhibition of proteolytic activity
Exosite 1Peptide backboneElectrostaticInhibits fibrin binding and platelet activation

Competitive vs. Non-Competitive Inhibition Dynamics in Coagulation Pathways

Melagatran functions as a pure competitive inhibitor with a Ki value of 2 nM, directly competing with natural substrates (fibrinogen, factors V, VIII, XI) for occupancy of thrombin's active site. This mechanism differs fundamentally from:

  • Heparin: Allosteric modulation requiring antithrombin III (non-competitive at exosite 2)
  • Hirudin: Bivalent inhibition (irreversible binding to both active site and exosite 1) [4] [10]

The competitive nature of melagatran's inhibition is demonstrated by dose-dependent prolongation of clotting times (aPTT, PT, thrombin time) without affecting thrombin generation kinetics. In kinetic studies, increasing melagatran concentrations raise the apparent Km for thrombin substrates while Vmax remains unchanged – a hallmark of competitive inhibition. Crucially, melagatran's inhibition extends to thrombin-thrombomodulin complexes, preventing protein C activation and paradoxically creating a transient procoagulant state. However, this is offset by dominant antithrombotic effects through fibrinogen cleavage blockade [4] [9] [10].

Role of Prodrug Conversion to Melagatran in Pharmacological Activity

Ximelagatran (ethyl ester of melagatran with hydroxyl group modification) is a double prodrug designed to overcome melagatran's poor oral bioavailability (3–7%). Structural modifications include:

  • Ethyl ester replacement of carboxylic acid (reducing negative charge)
  • Hydroxyamidine group instead of amidine (reducing positive charge) [6] [9]

These changes increase lipophilicity (log P increased by 170-fold versus melagatran), enabling passive intestinal absorption. Post-absorption, ximelagatran undergoes rapid enzymatic conversion via two intermediates:

  • Ethyl-melagatran (ester hydrolysis product)
  • Hydroxyl-melagatran (hydroxyamidine reduction product)Final conversion to melagatran occurs primarily in hepatocytes via carboxylesterases and cytochrome P450-independent reductases. The prodrug strategy yields 20% absolute bioavailability with peak melagatran concentrations within 1.5–2 hours post-dose. Neither food nor pH-altering agents significantly alter absorption kinetics due to non-ionic diffusion mechanisms [3] [5] [6].

Table 2: Pharmacokinetic Parameters of Prodrug Conversion

ParameterXimelagatranMelagatranBioavailability Implications
Molecular weight473.57 g/mol429 g/molSmaller active metabolite enhances distribution
Plasma half-life~3 hours3–5 hoursRapid conversion to active form
Lipophilicity (log P)HighLow170-fold increase enables intestinal absorption
Protein binding<5%<5%Unbound fraction available for thrombin inhibition
Primary conversion sitesLiver, intestineN/AFirst-pass metabolism minimizes systemic prodrug exposure
Renal excretion of melagatranN/A80%Requires dose adjustment in renal impairment

Inhibition of Clot-Bound vs. Fluid-Phase Thrombin: Comparative Efficacy

Clot-bound thrombin retains enzymatic activity but is shielded from inhibition by heparin-antithrombin complexes due to steric hindrance and fibrin-heparin competition. Melagatran demonstrates equivalent potency against both fluid-phase and clot-bound thrombin, with IC50 values of 56 ng/mL and 19 ng/mL, respectively – a 3-fold selectivity for clot-bound thrombin. This contrasts sharply with heparin, which shows 6-fold reduced efficacy against clot-bound thrombin (IC50: 200 ng/mL fluid-phase vs. 1,205 ng/mL clot-bound) [4] [7].

The mechanistic basis lies in melagatran's small molecular size and exclusive active-site binding, enabling penetration into fibrin matrices where thrombin remains enzymatically active. In ex vivo arterial thrombosis models, ximelagatran reduced thrombus area by 70–85% at therapeutic doses, primarily through inhibition of clot-bound thrombin's procoagulant feedback on factors V, VIII, and XI. Fibrinopeptide A generation studies confirm melagatran suppresses fibrin-bound thrombin activity 8–10 times more effectively than heparin at equivalent anticoagulant intensities [1] [4] [7].

Table 3: Comparative Inhibition of Clot-Bound vs. Fluid-Phase Thrombin

InhibitorIC50 Fluid-Phase Thrombin (ng/mL)IC50 Clot-Bound Thrombin (ng/mL)Selectivity Ratio (Clot-Bound/Fluid-Phase)Mechanistic Basis
Melagatran56190.34 (3x more potent for clot-bound)Direct active-site binding
Hirudin382.67 (2.7x less potent for clot-bound)Bivalent steric hindrance
Unfractionated Heparin2001,2056.03 (6x less potent for clot-bound)Ternary complex with fibrin
Ro 46-6240 (comparator)1960.32 (3.1x more potent for clot-bound)Synthetic competitive inhibitor

Properties

Product Name

Ximelagatran

IUPAC Name

ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate

Molecular Formula

C24H35N5O5

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)/t19-,21+/m0/s1

InChI Key

ZXIBCJHYVWYIKI-PZJWPPBQSA-N

SMILES

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N

Solubility

8.45e-02 g/L

Canonical SMILES

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N

Isomeric SMILES

CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=NO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.